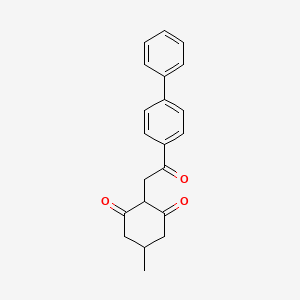

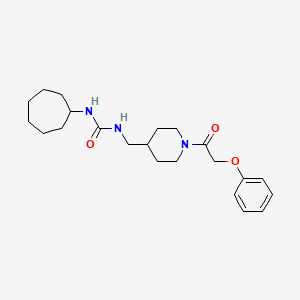

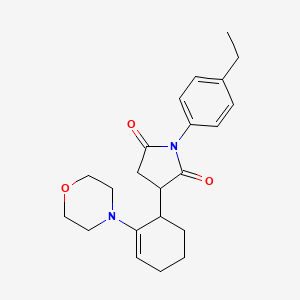

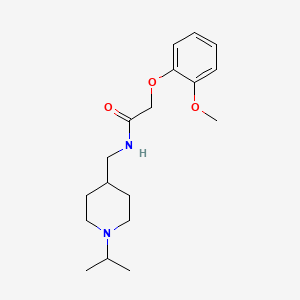

![molecular formula C18H14BrN3O B2375796 N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide CAS No. 2034395-11-2](/img/structure/B2375796.png)

N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bipyridines are organic compounds containing two pyridine rings linked to each other . They are used in various fields due to their novel or enhanced physical and chemical properties .

Synthesis Analysis

Bipyridines can be synthesized using various methods. For instance, 2,2’-Bipyrimidines can be prepared by Ullmann coupling of 2-iodopyrimidines . Another method involves the use of compound 2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide as a starting material .

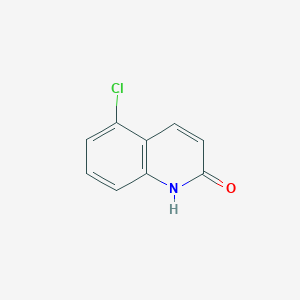

Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. Bipyridines, for example, have a structure where two pyridine rings are linked together .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. Bipyridines can undergo various types of reactions, including oxidation-reduction (redox) reactions, dissolution and precipitation, and single and double replacement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties include hardness, topography, hydrophilicity, and others .

Wissenschaftliche Forschungsanwendungen

Crystal Engineering with Hydrogen and Halogen Bonds

Research in crystal engineering highlights the use of hydrogen and halogen bonds for designing complex structures. The study by Saha, Nangia, and Jaskólski (2005) demonstrates how molecular tapes can be formed through strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in crystal structures. This suggests that N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide could potentially be used in crystal design, leveraging the predictable interactions of bromine atoms in the formation of complex crystal structures Saha, Nangia, & Jaskólski, 2005.

Synthesis and Applications in Antimicrobial and Antinociceptive Activities

Koçyiğit-Kaymakçıoğlu et al. (2008) synthesized N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives as potential antiociceptive-antimicrobial agents. Their research shows the versatility of benzamide derivatives in medical applications, indicating the possible use of this compound in developing new antimicrobial and antinociceptive agents Koçyiğit-Kaymakçıoğlu et al., 2008.

Sensing and Detection Applications

A study by Kan and Wen (2017) on a coordination polymer involving biphenyl and bipyridine components reveals its potential as a dual-functional fluorescent sensor for hazardous environmental contaminants like nitrobenzene and dichromate anion. This implies that derivatives such as this compound could be engineered for environmental monitoring and detection of toxic substances Kan & Wen, 2017.

Enhancing Drug Properties through Co-Crystals

Research by Vangala, Chow, and Tan (2012) explores the formation of co-crystals involving antibiotic agents, enhancing their photostability and physicochemical properties. This research underscores the potential of using this compound in forming co-crystals to improve the properties of pharmaceutical compounds Vangala, Chow, & Tan, 2012.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O/c19-16-4-2-1-3-15(16)18(23)22-12-13-5-10-21-17(11-13)14-6-8-20-9-7-14/h1-11H,12H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHXRHYFWSEHLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-Hydroxycyclopentyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2375716.png)

![2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2375720.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide](/img/structure/B2375722.png)

![N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide](/img/structure/B2375723.png)

![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)

![N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2375735.png)